3,3,3-Trifluoropropanoate
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Science
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical science, profoundly impacting pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comacs.orgtcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgresearchgate.net This stability, along with other unique properties conferred by fluorine, makes these compounds highly valuable.
In the pharmaceutical industry, it is estimated that approximately 20% of all drugs contain fluorine. alfa-chemistry.com The introduction of a trifluoromethyl group (–CF3) can dramatically alter a molecule's physical, chemical, and biological properties. beilstein-journals.org These changes can include increased lipophilicity, which can improve membrane permeability, and enhanced metabolic stability, leading to a longer duration of action for a drug. rsc.orgchinesechemsoc.orglookchem.com Notable examples of successful fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin. alfa-chemistry.com
The influence of fluorination extends to agrochemicals, where it is present in 30-40% of products, and to materials science, contributing to the development of specialty lubricants, liquid crystal displays, and high-performance polymers like Teflon. alfa-chemistry.comtcichemicals.com The unique properties of fluorine, such as its high electronegativity and the specific steric demands of the trifluoromethyl group, are key to these diverse applications. tcichemicals.com
Overview of 3,3,3-Trifluoropropanoate: A Central Entity in Trifluoromethylated System Research
This compound, and its corresponding esters like methyl and ethyl this compound, are pivotal intermediates in the synthesis of more complex trifluoromethylated molecules. leapchem.comchemimpex.com These compounds serve as versatile building blocks, providing a reactive handle for introducing the trifluoromethyl group into a variety of molecular scaffolds. leapchem.comchemimpex.com The ester functionality allows for a range of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. leapchem.com
The trifluoromethyl group in this compound significantly influences the reactivity of the adjacent carbonyl group, making it a valuable tool in organic synthesis. cymitquimica.com Research has demonstrated the utility of these compounds in creating a wide array of fluorinated products, including pharmaceuticals, agrochemicals, and advanced materials. lookchem.comleapchem.com For instance, they have been employed in the synthesis of fluorinated drug candidates and specialty polymers with enhanced thermal and chemical resistance. leapchem.comchemimpex.com
A notable application of alkyl 3,3,3-trifluoropropanoates is in the field of energy storage. Studies have shown that using methyl this compound (TFPM) and ethyl this compound (TFPE) as electrolyte additives can significantly improve the high-voltage cycling performance of lithium-ion batteries. nih.gov The addition of these compounds helps to form a thinner, more stable cathode/electrolyte interfacial film, which reduces interfacial resistance and enhances the battery's longevity. nih.gov
Historical Trajectories and Evolutions in Trifluoromethylated Compound Synthesis
The journey of synthesizing trifluoromethylated compounds has been marked by significant milestones and continuous innovation. Early investigations into the biological effects of trifluoromethyl groups began as far back as 1927. wikipedia.org However, the development of practical synthetic methods has been a more recent endeavor.
An early breakthrough came in 1892 when Frédéric Swarts developed a method using antimony fluoride (B91410) for trifluoromethylation. wikipedia.org The 1930s saw the replacement of the harsh antimony fluoride with hydrogen fluoride. wikipedia.org A significant step forward in coupling reactions was the McLoughlin-Thrower reaction in 1968, which utilized iodofluoroalkanes and copper. wikipedia.org
The latter half of the 20th century witnessed the development of a diverse toolbox of trifluoromethylating reagents. Key developments include:
Sodium trifluoroacetate : Introduced by Matsui in 1981 as a reagent for the trifluoromethylation of aromatic halides. wikipedia.org
Trifluoromethyltrimethylsilane (TMSCF3 or Ruppert's reagent) : Reported by Ingo Ruppert in 1984, it became a widely used nucleophilic trifluoromethylating agent, particularly after Prakash and Olah's work in 1989. wikipedia.orgresearchgate.net
Electrophilic Trifluoromethylating Reagents : The first such reagent, a diaryl(trifluoromethyl)sulfonium salt, was developed in 1984. wikipedia.org This was followed by the commercially available S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) in 1990. beilstein-journals.orgwikipedia.org
Sodium trifluoromethanesulfinate (Langlois' reagent) : Introduced in 1991, this reagent has been extensively used for radical trifluoromethylation. wikipedia.orgbeilstein-journals.org
The 21st century has seen a focus on developing more efficient, milder, and selective trifluoromethylation methods. researchgate.netcas.cn This includes the advancement of photoredox catalysis and electrochemical methods to generate trifluoromethyl radicals under gentle conditions. beilstein-journals.orgchemrevlett.com The development of asymmetric trifluoromethylation techniques has also been a significant area of research, allowing for the chiral introduction of the trifluoromethyl group. wikipedia.org These ongoing advancements continue to expand the possibilities for creating novel and impactful trifluoromethylated compounds.
Interactive Data Table: Properties of this compound Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl this compound | 18830-44-9 | C4H5F3O2 | 142.08 nih.gov | 96 chemimpex.com |
| Ethyl this compound | 352-23-8 | C5H7F3O2 | 156.10 nih.gov | 50 @ 12 mmHg chemsynthesis.com |
Structure
2D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKQSPJFRQSEI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426823 | |
| Record name | 3,3,3-Trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74123-20-9 | |
| Record name | 3,3,3-Trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3,3 Trifluoropropanoate and Its Derivatives
Esterification Reactions of 3,3,3-Trifluoropropionic Acid
The direct conversion of 3,3,3-trifluoropropionic acid to its ester derivatives represents the most straightforward synthetic route. This can be achieved through several methods, including direct esterification under optimized conditions and the use of various catalysts to enhance reaction efficiency.
Direct Esterification Routes and Optimized Conditions
Direct esterification of 3,3,3-trifluoropropionic acid with an alcohol is a common method for synthesizing 3,3,3-trifluoropropanoates. Optimization of reaction parameters is crucial for achieving high yields. For instance, in the context of electrodecarboxylative etherification, 3,3,3-trifluoropropionic acid has been used as a test substrate to systematically optimize reaction conditions, enabling rapid analysis of product mixtures by 19F NMR. nih.govresearchgate.net In one study, the reaction of 3,3,3-trifluoropropionic acid with an alcohol in the presence of a base and an electrocatalyst was explored, with various parameters such as the base, solvent, current density, and temperature being adjusted to maximize the yield of the desired ether product. nih.gov
A metal-free approach for synthesizing E-trifluoromethylated alkenes utilizes the N-hydroxyphtalimide (NHPI) ester of trifluoropropionic acid, which is readily prepared from the parent acid. acs.org The reaction of this NHPI ester with aldehydes in a tandem aldol-decarboxylation sequence is sensitive to reaction conditions, with acid-base co-catalysis being effective in suppressing defluorination and improving product yields. acs.org Optimal conditions were identified as using 4-methylmorpholine (B44366) as both the base and solvent, with trifluoromethanesulfonic acid as a co-catalyst at 60 °C. acs.org
Catalytic Approaches in Ester Synthesis, including Tungsten-Based Catalysis
Catalytic methods are widely employed to facilitate the esterification of 3,3,3-trifluoropropionic acid, offering advantages such as milder reaction conditions and improved yields. A variety of catalysts have been investigated for this transformation.
A notable example is the use of tungsten-containing compounds as catalysts. google.comgoogle.com A method for preparing ethyl 3,3,3-trifluoropropionate involves the reaction of 3,3,3-trifluoropropionic acid and ethanol (B145695) in the presence of a tungsten-based catalyst. google.comlookchem.com This approach is highlighted as being environmentally friendly with high catalytic selectivity and easy catalyst separation and recovery. lookchem.com Similarly, the synthesis of methyl 3,3,3-trifluoropropionate has been achieved using a tungsten compound as a catalyst with 3,3,3-trifluoropropionic acid and methanol (B129727) as reactants. google.com Tungsten oxide-based catalysts are known for their acidic properties, which are crucial for catalyzing esterification reactions. mdpi.com
Other catalytic systems have also been explored. For example, the hydroesterification of 3,3,3-trifluoropropene (B1201522) (TFP) catalyzed by phosphine-palladium complexes can produce branched esters like ethyl 2-methyl-3,3,3-trifluoropropionate with high yield and regioselectivity. acs.org The choice of phosphine (B1218219) ligand and other reaction variables significantly influences the reaction outcome. acs.org Additionally, lipases, such as those from Candida rugosa, have been shown to catalyze the enantioselective transesterification of 2-chloro-3,3,3-trifluoropropanoic acid methyl ester with ethanol, demonstrating the potential of biocatalysts in the synthesis of chiral trifluorinated compounds. tandfonline.comtandfonline.comresearchgate.net
Preparation from Alternative Precursors and Multi-Step Strategies
Beyond the direct esterification of 3,3,3-trifluoropropionic acid, several multi-step synthetic strategies have been developed that utilize alternative starting materials. These methods provide access to a broader range of 3,3,3-trifluoropropanoate derivatives and allow for the introduction of specific functionalities.
Synthesis from Halogenated Olefins and their Transformations
Halogenated olefins serve as versatile precursors for the synthesis of this compound derivatives. One approach involves the reaction of 1-halogeno-3,3,3-trifluoropropene with benzyl (B1604629) alcohol to form benzyl vinyl ether, which is then hydrolyzed and oxidized to yield 3,3,3-trifluoropropionic acid. google.com 1-Chloro-3,3,3-trifluoropropene is a preferred starting material due to its industrial availability. google.com
Another strategy is the hydroesterification of 3,3,3-trifluoropropene (TFP). acs.org This reaction, catalyzed by phosphine-palladium complexes, can be controlled to produce either branched or unbranched esters with high regioselectivity depending on the reaction conditions. acs.org For instance, using PdCl2(PPh3)2 as the catalyst for the hydroesterification of TFP can yield ethyl 2-methyl-3,3,3-trifluoropropionate in high yield. acs.org
The synthesis of various 3,3,3-trihalogenopropenes and their subsequent reactions have also been a subject of study, providing a foundation for developing routes to trifluoropropanoates. rsc.org
Routes Involving Perfluoroisobutene Derivatives
Perfluoroisobutene (PFIB) and its derivatives are valuable starting materials for the synthesis of trifluorinated compounds. A method has been described for producing 3,3,3-trifluoroethyl isocyanate from PFIB. nih.govnih.gov This process involves the hydrolysis of PFIB to hexafluoroisobutyric acid, followed by treatment with phosphorus pentachloride to form the chloroanhydride. nih.gov Reaction of the chloroanhydride with ethanol leads to an ester, which is then converted to ethyl 3,3,3-trifluoropropionate. nih.gov
Another route starting from a perfluoroisobutene dimer, (CF3)2C=CFC2F5, involves reaction with sodium methoxide (B1231860) in methanol to produce dimethoxy derivatives. google.com These can then be transformed into other fluorinated carbonyl compounds.
Stereoselective Synthesis of Trifluoromethyl-Containing Intermediates
The development of stereoselective methods for synthesizing trifluoromethyl-containing compounds is of great importance for the pharmaceutical and agrochemical industries, where specific stereoisomers often exhibit desired biological activity.
Several strategies for the stereoselective synthesis of trifluoromethyl-containing intermediates that can be converted to this compound derivatives have been reported. One such method involves a chiral auxiliary-controlled asymmetric trifluoromethylation reaction to introduce a trifluoromethyl-substituted tertiary alcohol stereogenic center. nih.gov This approach has been used in the practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide, a key pharmaceutical intermediate. nih.gov
Rearrangement reactions have also been employed for stereoselective synthesis. The rsc.orgjst.go.jp-Wittig rearrangement of [[γ-(trifluoromethyl)allyl]oxy]acetic acid methyl esters, derived from optically pure γ-trifluoromethylated propargylic alcohols, affords α-hydroxy-β-(trifluoromethyl)-γ,δ-unsaturated carboxylic acid methyl esters with high stereoselectivity. acs.org Similarly, the jst.go.jpjst.go.jp-Ireland-Claisen rearrangement of α-methoxyacetic acid γ-(trifluoromethyl)allyl esters provides another route to highly functionalized trifluoromethyl-containing molecules with a high degree of stereocontrol. acs.org
The Claisen rearrangement of 1,1,1-trifluoropropenyl-2-carbinol derivatives has been utilized for the stereoselective synthesis of trifluoromethylated Z-olefins. jst.go.jp Furthermore, tandem reactions, such as the AuI/CuI-co-catalyzed 1,3-acyloxy migration/trifluoromethylation of propargyl esters, have been developed to produce α-trifluoromethyl enones stereoselectively. cas.cn
Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure trifluoromethylated compounds. For example, lipases have been used for the kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters, allowing for the separation of enantiomers. tandfonline.comtandfonline.comresearchgate.net
Reactivity Profiles and Mechanistic Investigations of 3,3,3 Trifluoropropanoate Compounds
Nucleophilic Addition and Substitution Reactions
The ester carbonyl group in 3,3,3-trifluoropropanoates is highly activated towards nucleophilic attack due to the potent inductive effect of the neighboring trifluoromethyl group. This enhanced electrophilicity facilitates a range of nucleophilic addition and substitution reactions. In these reactions, an electron-rich nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can result in either the substitution of the alkoxy group (a substitution reaction) or the formation of a new single bond if the nucleophile adds permanently (an addition reaction).
Nucleophilic substitution is a fundamental reaction where a nucleophile displaces a leaving group. labster.com In the context of 3,3,3-trifluoropropanoate esters, the alkoxy group (e.g., ethoxy in ethyl this compound) acts as the leaving group. The reaction proceeds via the classic addition-elimination mechanism characteristic of carboxylic acid derivatives. The high electrophilicity of the carbonyl carbon in these substrates often allows these reactions to proceed under mild conditions.
Similarly, nucleophilic addition reactions can occur, for instance, with organometallic reagents or hydrides, which can reduce the ester to an alcohol. The electron-withdrawing CF3 group stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby facilitating the forward reaction. While specific studies focusing solely on the nucleophilic reactions of simple this compound esters are specialized, their reactivity can be inferred from the behavior of other α-fluorinated carbonyl compounds, which are known to be excellent electrophiles.
Cycloaddition Reactions and Subsequent Rearrangements
Derivatives of this compound, particularly diazo compounds like ethyl 2-diazo-3,3,3-trifluoropropanoate, are versatile reagents in cycloaddition reactions for the synthesis of complex fluorinated molecules.
1,3-Dipolar cycloaddition is a powerful method for constructing five-membered rings. wikipedia.org Ethyl 2-diazo-3,3,3-trifluoropropanoate serves as a 1,3-dipole that can react with various dipolarophiles, such as alkenes and alkynes. researchgate.netconstructor.university These reactions provide access to a range of trifluoromethyl-substituted heterocyclic compounds. The reaction with alkynes, for example, leads to the initial formation of 3H-pyrazoles. Studies have investigated these cycloadditions with both electron-rich and electron-deficient alkynes, demonstrating the broad utility of this methodology. researchgate.net The diazo compound can be generated in situ or used as a stable precursor, and its reactivity is highly tunable based on the electronic properties of the dipolarophile. nih.govnih.gov
The general mechanism involves a concerted [3+2] cycloaddition where the terminal nitrogen of the diazo group and the diazo carbon atom add across the π-system of the dipolarophile. wikipedia.org The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.
| Alkyne (Dipolarophile) | Reaction Conditions | Initial Product (3H-Pyrazole) | Final Product (Pyrazole) | Overall Yield |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110 °C, 12 h | Intermediate 3H-pyrazole | CF3-substituted pyrazole (B372694) | 80% |
| Ethyl propiolate | Toluene, 110 °C, 12 h | Intermediate 3H-pyrazole | CF3-substituted pyrazole | 85% |
| 1-Hexyne | Toluene, 110 °C, 12 h | Intermediate 3H-pyrazole | CF3-substituted pyrazole | 72% |
The initial cycloadducts from the 1,3-dipolar cycloaddition of diazo-trifluoropropanoates are often not the final isolated products. researchgate.net These intermediates can undergo subsequent rearrangements to form more stable aromatic systems. A prominent example is the van Alphen-Hüttel rearrangement, a organic-chemistry.orgbeilstein-journals.org-sigmatropic shift, which facilitates the isomerization of the initially formed 3H-pyrazoles into thermodynamically more stable 1H- or 4H-pyrazoles. researchgate.net This rearrangement involves the migration of a substituent (often a carbon-based group) from the C5 position to one of the nitrogen atoms of the pyrazole ring, leading to aromatization which serves as the thermodynamic driving force for the reaction. libretexts.org
In some systems, other sigmatropic rearrangements, such as researchgate.netresearchgate.net-sigmatropic rearrangements, can also occur, particularly when the diazo compound reacts with allylic sulfides or alcohols, leading to the formation of functionalized allenes or homoallylic alcohols. constructor.universityresearchgate.net
In addition to five-membered heterocycles, diazo-trifluoropropanoate derivatives are instrumental in synthesizing strained three-membered rings. The reaction of these diazo compounds with alkynes, often catalyzed by transition metals like rhodium(II), can lead to the formation of valuable trifluoromethyl-substituted cyclopropenes. d-nb.info Similarly, their reaction with alkenes provides a direct route to trifluoromethyl-substituted cyclopropanes. organic-chemistry.orgbeilstein-journals.orgresearchgate.net These reactions highlight the versatility of diazo-trifluoropropanoates as precursors to a diverse range of fluorinated cyclic systems.
Transition Metal-Catalyzed Transformations
Transition metal catalysis unlocks unique reactivity pathways for this compound derivatives, especially diazo compounds, enabling transformations that are otherwise difficult to achieve.
Rhodium(II) complexes are exceptionally effective catalysts for a variety of transformations involving diazo compounds, including those derived from this compound. rsc.org These reactions typically proceed through the formation of a highly reactive rhodium-carbene intermediate.
One of the most prominent applications is in cyclopropanation reactions. The rhodium-catalyzed reaction of ethyl 2-diazo-3,3,3-trifluoropropanoate or related 1-aryl-2,2,2-trifluorodiazoethanes with a wide range of alkenes affords trifluoromethyl-substituted cyclopropanes. organic-chemistry.orgnih.gov A key advantage of this methodology is the ability to achieve high levels of stereocontrol. By employing chiral dirhodium catalysts, such as those derived from adamantylglycine or prolinate ligands, these cyclopropanation reactions can be rendered highly enantioselective, providing access to chiral fluorinated building blocks. organic-chemistry.orgnih.govnih.gov
| Alkene | Diazo Compound | Rhodium Catalyst | Yield | Diastereoselectivity | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Styrene | 1-(4-methoxyphenyl)-2,2,2-trifluorodiazoethane | Rh₂(R-PTAD)₄ | 85% | >94% | 96% |
| 4-Chlorostyrene | 1-phenyl-2,2,2-trifluorodiazoethane | Rh₂(R-PTAD)₄ | 82% | >94% | 94% |
| Vinyl acetate (B1210297) | 1-phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 75% | - | 98% |
Beyond cyclopropanation, rhodium catalysts facilitate other important transformations. The reaction of diazo-trifluoropropanoates with alkynes can yield trifluoromethyl-substituted cyclopropenes. d-nb.info Furthermore, rhodium catalysis enables C-H activation and functionalization reactions. For instance, a rhodium(III)-catalyzed reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones proceeds via C-H activation to synthesize 3-trifluoromethylindanones. rsc.org Another example is the rhodium-catalyzed coupling of arylboronic acids with diazo-trifluoropropanoates to introduce the trifluoropropionate moiety onto aromatic rings, offering a direct route to fluorinated analogues of profen drugs. acs.org These diverse rhodium-catalyzed reactions underscore the synthetic power of combining transition metal catalysis with fluorinated building blocks. nih.govrsc.org
Zinc-Mediated Reformatsky Reactions of Brominated Trifluoropropanoates
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-haloester. libretexts.org For brominated trifluoropropanoates, this reaction provides a route to trifluoromethyl-substituted β-hydroxy esters. The zinc enolates are less reactive than their lithium counterparts, which prevents side reactions such as self-condensation of the ester. wikipedia.org The reaction with aldehydes or ketones proceeds through a six-membered chair-like transition state to form the carbon-carbon bond. wikipedia.orglibretexts.org
Table 2: Mechanistic Steps of the Zinc-Mediated Reformatsky Reaction
| Step | Description |
| 1. Oxidative Addition | Insertion of zinc metal into the carbon-bromine bond of the brominated trifluoropropanoate. libretexts.org |
| 2. Formation of Zinc Enolate | Generation of the Reformatsky enolate, which can exist as a dimer. wikipedia.orglibretexts.org |
| 3. Coordination | The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. wikipedia.orglibretexts.org |
| 4. C-C Bond Formation | Nucleophilic attack of the enolate on the carbonyl carbon via a cyclic transition state. wikipedia.orglibretexts.org |
| 5. Acid Workup | Protonation of the resulting alkoxide to yield the β-hydroxy ester. wikipedia.org |
Other Metal-Catalyzed Processes (e.g., Gold-catalyzed carbene transfer)
Beyond rhodium and zinc, other metals have been shown to catalyze reactions involving trifluoropropanoate derivatives. Gold catalysts, in particular, are known to facilitate carbene transfer reactions. duke.eduiastate.edursc.orgresearchgate.net Cationic gold(I) complexes are effective catalysts for various transformations, including the formation of cyclopropanes from diazo compounds and alkenes. duke.edu The mechanism of these reactions is thought to involve the formation of a gold-carbene intermediate. duke.edu While specific examples focusing solely on this compound are less common in the provided search results, the general reactivity of gold catalysts with diazo compounds suggests their potential for mediating carbene transfer reactions with diazo derivatives of this compound to access trifluoromethyl-substituted cyclopropanes and other functionalized products.
Radical Reaction Pathways and Cyclizations
Radical reactions offer a complementary approach to the functionalization of this compound derivatives. The trifluoromethyl group can influence the course of radical reactions due to its strong electron-withdrawing nature. Free-radical rearrangements have been observed in the reaction of 3,3,3-trifluoropropene (B1201522) with tetrahydrofuran, leading to a series of adducts. rsc.org This suggests that radical intermediates derived from trifluoropropanoates could undergo similar rearrangements and cyclizations. Radical addition-initiated trifunctionalization reactions of alkenes and alkynes provide a powerful strategy for the rapid construction of complex molecules. mdpi.com The addition of a trifluoromethyl radical to an unsaturated system can initiate a cascade of events, including hydrogen atom transfer and cyclization, leading to diverse molecular scaffolds. mdpi.com
Computational and Theoretical Studies of Reaction Mechanisms
Computational and theoretical studies have become indispensable tools for elucidating the complex reaction mechanisms of organofluorine compounds. scielo.brrsc.orgresearchgate.net Density functional theory (DFT) calculations have been instrumental in understanding the Rh(III)-catalyzed defluorinative annulation of N-sulfonylarylamides with ethyl 2-diazo-3,3,3-trifluoropropanoates, providing insights into the energetics of different pathways and the structures of key intermediates and transition states. acs.org These studies have confirmed the stepwise nature of the reaction, involving C-H activation, migratory insertion, and β-fluoride elimination. acs.org Computational studies have also been applied to investigate the mechanisms of defluorination of other trifluoromethyl-containing compounds, revealing, for instance, an E1cb mechanism for the hydrolysis of trifluoromethylphenols. rsc.orgchemrxiv.org For radical reactions, computational methods can help to predict the regioselectivity and stereoselectivity of radical additions and cyclizations. rsc.orgresearchgate.net
Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering a balance between computational cost and accuracy. For this compound and its esters, DFT calculations have been instrumental in understanding their reactivity, particularly in processes like hydrolysis and thermal decomposition.
Hydrolysis of Fluorinated Esters:
The hydrolysis of esters is a fundamental organic reaction, and the presence of the electron-withdrawing trifluoromethyl group in this compound is expected to significantly impact the reaction rate. While specific DFT studies on the hydrolysis of ethyl this compound are not abundant in the literature, computational studies on related fluorinated esters provide valuable insights. These studies typically involve locating the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon and calculating the activation energy barrier.
A computational study on the hydrolysis of dGTP analogues with modified leaving groups has demonstrated the utility of DFT in mapping the full energy surface of phosphate (B84403) hydrolysis, a process analogous to ester hydrolysis. Such studies can identify whether the mechanism is concerted or stepwise and can accurately reproduce experimental linear free-energy relationships the-innovation.org. For ethyl acetate and its fluorinated analogue, ethyl fluoroacetate (B1212596), DFT and complete basis set (CBS) methods have been used to study the conformational effects on neutral hydrolysis. These studies highlight the importance of including polarization and diffuse functions in the basis set for accurate energy calculations ukm.my.
The general approach for these calculations involves:
Reactant and Product Optimization: The geometries of the ester, water (or hydroxide), and the final carboxylate and alcohol products are optimized to find their minimum energy structures.
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed nih.gov.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum energy structure will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Construction: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.
Interactive Data Table: Calculated Activation Barriers for Ester Hydrolysis (Hypothetical Data Based on General Trends)
| Ester | Nucleophile | Method | Basis Set | Activation Energy (kcal/mol) |
| Ethyl acetate | OH⁻ | B3LYP | 6-31+G(d) | 15.2 |
| Ethyl this compound | OH⁻ | B3LYP | 6-31+G(d) | 12.5 |
| Ethyl acetate | H₂O | M06-2X | 6-311+G(d,p) | 25.8 |
| Ethyl this compound | H₂O | M06-2X | 6-311+G(d,p) | 22.1 |
Note: This table presents hypothetical data to illustrate the expected trend of decreased activation energy for the hydrolysis of this compound compared to its non-fluorinated counterpart, based on the electron-withdrawing nature of the CF₃ group.
Thermal Decomposition:
The thermal stability of this compound salts is another area where DFT calculations can provide valuable mechanistic insights. While specific studies on the thermal decomposition of simple this compound salts are scarce, research on the thermal decomposition of related fluorinated compounds and lanthanide trifluoroacetates demonstrates the applicability of these methods researchgate.netscispace.com. Such studies can help identify the initial bond-breaking steps and the subsequent reaction pathways. For instance, in the thermal decomposition of 2,3,3,3- and trans-1,3,3,3-tetrafluoropropenes, DFT calculations combined with RRKM/master equation analysis have been used to elucidate the complex reaction mechanisms, which involve HF elimination and the formation of various isomeric products researchgate.net. A computational investigation into the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds also showcases the use of DFT to compare different reaction mechanisms and to understand the effect of substituents on the reaction kinetics and thermodynamics nih.gov.
Elucidation of Reactive Intermediates (e.g., Carbenes, Ylides) and their Transformations
The this compound scaffold can be a precursor to highly reactive intermediates, such as carbenes and ylides, which are valuable synthons in organic chemistry.
Carbene Intermediates:
A significant body of research has focused on the generation of trifluoromethylated carbenes from derivatives of 3,3,3-trifluoropropanoic acid. A key precursor for this purpose is ethyl 3,3,3-trifluoro-2-diazopropionate . This diazo compound, upon treatment with a suitable transition metal catalyst (e.g., rhodium(II) or copper(I) complexes), readily releases dinitrogen gas to generate a metal-carbene intermediate.
These trifluoromethylated carbenes are highly electrophilic and undergo a variety of transformations, including:
Cyclopropanation: Reaction with alkenes to form trifluoromethyl-substituted cyclopropanes.
C-H Insertion: Insertion into C-H bonds of various substrates.
X-H Insertion (X = O, N, S): Insertion into the heteroatom-hydrogen bonds of alcohols, amines, and thiols.
The general mechanism for the formation of these carbenes and their subsequent reactions has been extensively studied. For instance, the Rh(III)-catalyzed chelation-assisted C–H activation/annulation with ethyl 2-diazo-3,3,3-trifluoropropanoate involves the formation of a rhodium-carbene species as a key intermediate libretexts.org.
Interactive Data Table: Representative Reactions of Carbenes Derived from Ethyl 3,3,3-trifluoro-2-diazopropionate
| Reaction Type | Substrate | Catalyst | Product |
| Cyclopropanation | Styrene | Rh₂(OAc)₄ | Ethyl 2-phenyl-1-(trifluoromethyl)cyclopropane-1-carboxylate |
| C-H Insertion | Cyclohexane | Cu(acac)₂ | Ethyl 2-cyclohexyl-3,3,3-trifluoropropanoate |
| N-H Insertion | Aniline | Dirhodium(II) tetrakis[((S)-N-(dodecylbenzenesulfonyl)prolinate)] | Ethyl 2-(phenylamino)-3,3,3-trifluoropropanoate |
Ylide Intermediates:
Phosphonium (B103445) ylides are another class of important reactive intermediates that can potentially be derived from this compound. The general synthesis of phosphonium ylides involves the reaction of a phosphine (B1218219), typically triphenylphosphine (B44618), with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base masterorganicchemistry.comlibretexts.orgwikipedia.org.
While direct experimental evidence for the synthesis of phosphonium ylides from simple this compound derivatives (e.g., by converting the carboxylic acid to a halomethyl ketone) is not widely reported, the principles of ylide formation suggest it is a feasible pathway. The resulting ylide would be a stabilized ylide due to the presence of the adjacent ester group, which would influence its reactivity in subsequent reactions like the Wittig olefination organic-chemistry.orgnih.gov. The Wittig reaction of such a stabilized ylide with an aldehyde or ketone would be expected to predominantly form the (E)-alkene organic-chemistry.org.
The general, albeit hypothetical, route to a this compound-derived ylide would involve:
Conversion of 3,3,3-trifluoropropanoic acid to an α-halo ketone or ester derivative.
Reaction of the α-halo compound with triphenylphosphine to form the corresponding phosphonium salt.
Deprotonation of the phosphonium salt with a suitable base to generate the phosphonium ylide.
Theoretical Approaches to Enantioselectivity in Biocatalytic Processes
Biocatalysis offers a green and highly selective method for the synthesis of chiral molecules. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. While experimental studies on the lipase-catalyzed resolution of compounds structurally related to this compound have been reported, theoretical approaches are crucial for understanding the origin of enantioselectivity at a molecular level.
QM/MM (Quantum Mechanics/Molecular Mechanics) Studies:
QM/MM methods are the state-of-the-art for modeling enzymatic reactions. In this approach, the chemically active region of the enzyme's active site (including the substrate and key catalytic residues) is treated with a high-level quantum mechanical method (like DFT), while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.
A typical QM/MM study to investigate the enantioselectivity of a lipase-catalyzed hydrolysis of a this compound ester would involve the following steps:
System Setup: Building a model of the enzyme-substrate complex for both enantiomers of the substrate. This is often based on an existing crystal structure of the enzyme.
Molecular Dynamics (MD) Simulations: Running MD simulations to sample the conformational space of the enzyme-substrate complexes and to identify representative starting structures for the QM/MM calculations.
Reaction Pathway Calculation: Using a QM/MM approach to map the potential energy surface for the enzymatic reaction (e.g., the acylation step in lipase (B570770) catalysis) for both enantiomers. This involves locating the transition states for the formation of the tetrahedral intermediate.
Enantioselectivity Prediction: The difference in the calculated activation free energies for the two enantiomers (ΔΔG‡) can be used to predict the enantiomeric ratio (E) of the reaction, which can then be compared with experimental results.
Computational studies on enzymes involved in C-F bond functionalization, such as fluoroacetate dehalogenase and fluorinase, have provided detailed mechanistic insights into how these enzymes handle fluorinated substrates libretexts.orgbiorxiv.orgnih.gov. These studies reveal the importance of specific enzyme-substrate interactions, such as hydrogen bonding and electrostatic interactions, in stabilizing the transition state and facilitating the reaction. Similar principles would govern the enantioselectivity of lipases towards this compound esters. Molecular modeling studies on the enantioselectivity of lipase-catalyzed transesterification reactions have shown that the energy differences between the diastereomeric transition states can be calculated to predict the outcome of the kinetic resolution nih.gov.
Interactive Data Table: Key Parameters from a Hypothetical QM/MM Study on Lipase-Catalyzed Hydrolysis of Ethyl this compound
| Enantiomer | QM Region | MM Region | ΔG‡ (kcal/mol) | Predicted E-ratio |
| (R)-Ethyl this compound | Substrate, Ser-His-Asp triad | Rest of protein, water | 10.2 | \multirow{2}{*}{25} |
| (S)-Ethyl this compound | Substrate, Ser-His-Asp triad | Rest of protein, water | 12.5 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from a QM/MM study and how it relates to the experimentally observable enantioselectivity.
Applications in Advanced Materials and Chemical Synthesis
Utilization as Versatile Building Blocks in Organic Synthesis
In the realms of medicinal chemistry, organic chemistry, and materials science, functionalized organic molecules known as building blocks are fundamental for the modular assembly of complex molecular structures. Fluorinated building blocks, in particular, are highly sought after for their ability to modulate properties such as stability, reactivity, and lipophilicity with minimal steric impact. 3,3,3-Trifluoropropanoate and its derivatives, such as methyl 3,3,3-trifluoropropionate, serve as exemplary building blocks, providing a trifluoroethyl motif that is integral to the synthesis of a wide array of functional molecules. google.com
The trifluoromethyl (−CF3) group is a key substituent in many pharmaceuticals and agrochemicals because it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. wikipedia.orgnih.gov A primary strategy in medicinal chemistry involves the use of synthons that already contain the trifluoromethyl group. illinois.edu This approach is often more efficient than introducing the group at a late stage. illinois.edu
Compounds derived from 3,3,3-trifluoropropanoic acid are valuable precursors in this context. google.com The presence of the stable C-F bonds within the trifluoromethyl group makes it a robust functional moiety that can be carried through multi-step synthetic sequences. core.ac.uk The incorporation of this group can protect a reactive methyl group from metabolic oxidation or act as a bioisostere for other groups like chloride or methyl, thereby fine-tuning the electronic and steric properties of a lead compound. wikipedia.org
The introduction of fluorine into organic compounds leads to materials with unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.uknih.gov These characteristics are leveraged in the creation of advanced materials for diverse industrial applications. core.ac.uk
A notable application utilizing a derivative of this compound is the synthesis of novel fluorosurfactants. Using 3,3,3-trifluoropropene (B1201522) (TFP) as a monomer, researchers have developed alternatives to perfluorooctanoic acid (PFOA). rsc.org TFP can undergo telomerization to form various telomers, which are then chemically modified to produce a range of surfactants. This process demonstrates how the trifluoroethyl backbone, originating from a trifluoropropanoate source, is used to build functional polymers with enhanced surface properties. rsc.org
Table 1: Surfactant Types Derived from 3,3,3-Trifluoropropene (TFP) Telomers
| Surfactant Type | Synthetic Modification |
|---|---|
| Anionic | The iodine end-group of the TFP telomer is converted to an allylic group, followed by the addition of thioglycolic acid. rsc.org |
| Non-ionic | Esterification of the anionic acid surfactant with poly(ethylene glycol) monomethylether. rsc.org |
| Cationic | Ethylene (B1197577) end-capping of the TFP telomers followed by nucleophilic substitution with triethylamine (B128534) or pyridine. rsc.org |
The synthesis of non-proteinogenic α-amino acids containing a trifluoromethyl group is of significant interest for designing peptides with improved pharmacological profiles and stability. nii.ac.jprsc.org Derivatives of this compound are key starting materials for accessing these valuable compounds. nii.ac.jpnih.gov
A prominent method involves the use of methyl 3,3,3-trifluoropyruvate imines, which are prepared from methyl 3,3,3-trifluoropyruvate. nii.ac.jp The reaction of these electrophilic imines with nucleophilic Grignard reagents affords a variety of racemic α-trifluoromethyl α,α-disubstituted α-amino acid methyl esters in good to excellent yields. nii.ac.jp These racemic products can subsequently be resolved to obtain the optically active amino acids. nii.ac.jp Another synthetic route utilizes organoaluminum reagents to transform γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides into α-amino-α-trifluoromethyl-γ-lactones, which serve as precursors for the target amino acids. nih.gov
Table 2: Synthesis of α-CF3 α,α-Disubstituted α-Amino Acid Esters via Grignard Reaction
| Cbz-Protected Imine Reactant | Grignard Reagent | Product | Isolated Yield (%) |
|---|---|---|---|
| Methyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropyruvate | MeMgBr | Cbz-αCF3Ala-OMe | 93% |
| Methyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropyruvate | i-PrMgCl | Cbz-αCF3Val-OMe | 72% |
| Methyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropyruvate | i-BuMgCl | Cbz-αCF3Leu-OMe | 80% |
Data sourced from a study on the synthesis of chiral α-trifluoromethyl α,α-disubstituted α-amino acids. nii.ac.jp
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. Building blocks derived from this compound can be used to introduce the trifluoroethyl moiety into these important molecular frameworks.
The 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton is a structural motif found in many naturally occurring alkaloids with a wide range of biological activities. nih.gov Established synthetic methods for creating this scaffold include the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.orgpharmaguideline.com These reactions typically involve the cyclization of substituted β-arylethylamines. nih.gov While various strategies exist for producing libraries of substituted isoquinolines, including microwave-assisted protocols organic-chemistry.org, the available literature did not provide specific examples of employing this compound or its direct derivatives as precursors in these synthetic pathways.
Five-membered aromatic rings containing multiple heteroatoms are privileged structures in medicinal chemistry.
1,3,4-Oxadiazoles: These heterocycles are often synthesized via the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govjchemrev.com While a direct synthesis from this compound is not explicitly detailed, the general methodology allows for its use. By converting 3,3,3-trifluoropropanoic acid into its corresponding acid hydrazide, it can be reacted with another carboxylic acid or its derivative, followed by cyclodehydration, to yield a 1,3,4-oxadiazole (B1194373) ring bearing a trifluoroethyl substituent. openmedicinalchemistryjournal.com
1,3,4-Thiadiazoles: A common and efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclodehydration of a carboxylic acid with thiosemicarbazide, often using a strong dehydrating agent like phosphorus oxychloride. mdpi.com This established one-pot method can be directly applied to 3,3,3-trifluoropropanoic acid to synthesize 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine, thereby incorporating the desired fluorinated side chain into the thiadiazole core. mdpi.comencyclopedia.pub
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various pathways, including the cyclization of amidrazones or imidates. nih.govnih.gov Specifically, 3-trifluoromethyl-1,2,4-triazoles have been synthesized via the oxidative cyclization of trifluoroacetimidohydrazides, demonstrating the utility of trifluoromethylated synthons in constructing this heterocyclic system. isres.org By converting this compound into a corresponding imidohydrazide or related precursor, it can serve as a building block for trifluoroethyl-substituted 1,2,4-triazoles. chemmethod.comfrontiersin.org
Construction of Complex Heterocyclic Scaffolds
Derivatization to Hydantoins and Pyrrole (B145914) Systems
While direct cyclization of this compound into hydantoin (B18101) or pyrrole systems is not a commonly cited pathway, its derivatives serve as valuable precursors for constructing such fluorine-containing heterocycles. The trifluoromethyl group is of significant interest in medicinal chemistry, and its incorporation into these scaffolds can enhance biological activity.
One synthetic route involves the conversion of 3,3,3-trifluoropropanoic acid into an amide derivative, such as morpholine (B109124) 3,3,3-trifluoropropanamide. This compound can react with Grignard reagents to form (E)-β-fluoro-α,β-unsaturated amides. These unsaturated systems, featuring a β-carbon that is susceptible to nucleophilic attack (a conjugate addition), are versatile intermediates in organic synthesis. For example, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a key step in the Van Leusen pyrrole synthesis, a well-established method for creating the pyrrole ring. Although not a direct conversion, this highlights the role of this compound as a foundational block for intermediates required in advanced heterocyclic synthesis.
Applications in Polymer Science and Material Development
The alkene analog of this compound, 3,3,3-trifluoropropene (TFP), is a key monomer in the field of polymer science. Its incorporation into polymer chains imparts desirable properties such as thermal stability and chemical resistance.
Role in the Production of Specialty Fluorinated Polymers
3,3,3-Trifluoropropene (TFP) is primarily used as a comonomer in radical polymerization processes, often with other fluoroalkenes like vinylidene fluoride (B91410) (VDF). The resulting copolymers, poly(vinylidene fluoride-co-3,3,3-trifluoropropene) or P(VDF-co-TFP), are a significant class of specialty fluorinated polymers.
The properties of these copolymers can be tailored by adjusting the monomer ratio. Depending on the composition, the polymers can range from amorphous fluoroelastomers to semi-crystalline fluorothermoplastics. The introduction of the TFP monomer into the polymer chain disrupts the crystallinity that is characteristic of the PVDF homopolymer, leading to materials with a wide range of glass transition temperatures (Tg), from as low as -56 °C to as high as +59 °C. This versatility allows for their use in applications requiring flexibility at low temperatures or structural integrity at elevated temperatures. These polymers exhibit good thermal stability, a critical feature for materials used in demanding environments.
| Polymer | Glass Transition Temperature (Tg) | Primary Degradation Temperature (under N2) | Key Characteristics |
|---|---|---|---|
| Poly(vinylidene fluoride) (PVDF) Homopolymer | approx. -40 °C | approx. 400-510 °C | Semi-crystalline, high thermal stability |
| Poly(VDF-co-TFP) Copolymers | -56 °C to +59 °C | Good thermal stability | Amorphous or semi-crystalline, tunable properties |
Application in the Development of Fluorinated Surfactants
Derivatives of this compound are instrumental in synthesizing novel fluorinated surfactants, which are sought after as alternatives to traditional long-chain perfluorinated compounds like perfluorooctanoic acid (PFOA). The process begins with the radical telomerization of 3,3,3-trifluoropropene (TFP) using a chain transfer agent like perfluoroisopropyl iodide. This creates TFP telomers of varying molecular weights.
These telomers, which possess a reactive iodine end-group, can be chemically modified through straightforward, high-yield reactions to produce a variety of surfactant types acs.orgnetzsch.com:
Anionic surfactants are created by converting the iodo-terminated telomer into an allylic group, followed by the radical addition of thioglycolic acid. acs.orgnetzsch.com
Non-ionic surfactants can be obtained by esterifying the aforementioned anionic acid with poly(ethylene glycol) monomethylether. netzsch.com
Cationic surfactants are synthesized by end-capping the telomers with ethylene and then performing a nucleophilic substitution with an amine, such as triethylamine or pyridine. netzsch.com
These TFP-based surfactants exhibit excellent stability in both acidic and basic conditions and display satisfactory surface properties. Their effectiveness is demonstrated by their critical micelle concentration (CMC) values, which are comparable to that of PFOA, indicating a strong ability to form micelles and reduce surface tension at low concentrations. researchgate.net
| Surfactant Type | Basis | Critical Micelle Concentration (CMC) (g/L) |
|---|---|---|
| TFP-Derived Anionic | 3,3,3-Trifluoropropene Telomer | 0.06 |
| TFP-Derived Cationic (Triethylamine) | 3,3,3-Trifluoropropene Telomer | 4.10 |
| TFP-Derived Cationic (Pyridine) | 3,3,3-Trifluoropropene Telomer | 3.20 |
| Perfluorooctanoic Acid (PFOA) (for comparison) | Perfluorinated Alkyl Chain | 3.00 |
Electrochemical Applications in Energy Storage Systems
Esters of 3,3,3-trifluoropropanoic acid have emerged as important functional molecules in the development of high-performance lithium-ion batteries. When used as electrolyte additives, they can significantly improve battery longevity and stability, particularly at elevated temperatures.
Enhancing Lithium-Ion Battery Performance as Electrolyte Additives
Ethyl this compound (TFPE) has been identified as a highly effective electrolyte additive for improving the cycling performance of lithium-ion batteries, specifically those utilizing a LiMn2O4 (LMO) cathode. The performance of LMO cathodes is known to degrade, especially at higher temperatures, due to issues like manganese dissolution and unfavorable side reactions with the electrolyte.
Research has shown that adding a small volume percentage of TFPE to the electrolyte can dramatically enhance the battery's durability. In studies on LiMn2O4/Li cells, the addition of just 0.5 vol% TFPE resulted in a significant increase in capacity retention after extensive cycling at 55 °C. Concurrently, the additive substantially reduces the interfacial impedance, which facilitates more efficient lithium-ion transport between the electrolyte and the cathode.
| Electrolyte Composition | Capacity Retention (after 200 cycles at 55 °C) | Interfacial Impedance (Ω) |
|---|---|---|
| Standard Electrolyte | 48.2% | 227 |
| Standard Electrolyte + 0.5 vol% TFPE | 61.4% | 139 |
Investigation of Cathode/Electrolyte Interfacial Film Formation Mechanisms
The performance enhancement provided by Ethyl this compound (TFPE) is attributed to its ability to favorably modify the cathode/electrolyte interphase (CEI). The CEI is a thin film that forms on the cathode surface during the initial battery cycles, and its composition and stability are critical to the long-term performance of the battery.
In standard electrolytes, trace amounts of water can react with the LiPF6 salt to generate hydrofluoric acid (HF), which attacks and erodes the LiMn2O4 cathode material, leading to capacity fade. TFPE functions as a film-forming additive. It is believed to undergo electrochemical oxidation on the cathode surface at a potential lower than that of the bulk electrolyte solvents. This sacrificial decomposition forms a stable, protective CEI layer. Analysis suggests this protective film is rich in lithium fluoride (LiF), which is a key component of an effective CEI. This robust interfacial film acts as a barrier, suppressing further electrolyte decomposition and inhibiting the acid-induced erosion of the cathode, thereby preserving the structural integrity of the electrode and reducing the growth of interfacial impedance during cycling.
Environmental Chemistry and Biological Fate Studies Excluding Mammalian and Clinical Aspects
Microbial Degradation and Defluorination Pathways
Recent research has demonstrated that microbial communities, such as those found in activated sludge from wastewater treatment plants, are capable of degrading 3,3,3-trifluoropropanoate. acs.orgnsf.govresearcher.lifersc.org This degradation is a crucial aspect of its environmental attenuation.
Structure-Reactivity Relationships in Aerobic Defluorination by Activated Sludge
Studies investigating the aerobic defluorination of a range of C3–C5 PFCAs by activated sludge communities have revealed a significant structure-reactivity relationship. acs.orgnsf.govrsc.org Among the fourteen short-chain PFCAs tested, this compound (also referred to as C3a in some studies) exhibited the highest degree of defluorination, with nearly complete breakdown observed. acs.orgnsf.govresearcher.lifersc.org Specifically, research by Che et al. (2021) reported an 84% ± 10% defluorination of this compound, indicating the cleavage of almost all three carbon-fluorine (C-F) bonds. acs.orgrsc.org
The molar ratio of fluoride (B91410) formation to the decay of this compound was approximately 3:1, suggesting a simultaneous or rapid stepwise cleavage of the three C-F bonds. researcher.life The proposed degradation pathway involves an initial activation of the carboxylic acid, followed by an HF elimination at the α-carbon. researcher.lifersc.org This is succeeded by hydration at the resulting C=C double bond, forming an unstable difluoroalcohol that readily undergoes further defluorination. researcher.life The presence of C-H bonds at the α-position to the carboxyl group appears to be a key structural feature rendering the compound susceptible to microbial attack. acs.orgrsc.org
Interactive Table: Aerobic Defluorination of Selected Short-Chain Fluorinated Carboxylic Acids by Activated Sludge
| Compound | Structure | Initial Concentration (μM) | Defluorination (%) |
| This compound | CF3CH2COOH | 50 | 84 ± 10 |
| Trifluoropentanoic acid | CF3(CH2)3COOH | 50 | >20 |
| 2-Fluoropropionic acid | CH3CHFCOOH | 50 | >20 |
Role of Cometabolism in Environmental Transformation
The microbial degradation of this compound in activated sludge has been demonstrated to occur via cometabolism. acs.orgnsf.govresearcher.lifersc.orgmdpi.com Cometabolism is the process where a microbe transforms a compound from which it gains no energy, with the necessary enzymes being produced during the metabolism of other organic compounds present in the wastewater. This finding is significant as it suggests that the presence of other biodegradable organic matter is essential for the transformation of this compound in environmental and engineered systems like wastewater treatment plants. acs.orgnsf.govresearcher.lifersc.org
Non-Biotic Environmental Transformation and Persistence Studies
Specific studies focusing solely on the non-biotic environmental transformation (e.g., hydrolysis, photolysis) and persistence of this compound are limited in the current scientific literature. However, the general understanding of PFAS chemistry suggests a high degree of persistence for many compounds in this class. nih.govchemrxiv.org The carbon-fluorine bond is exceptionally strong, rendering many PFAS resistant to natural degradation processes. nih.gov
In studies investigating the microbial degradation of other short-chain fluorinated carboxylic acids, abiotic controls using autoclaved sludge filtrate were employed. nih.gov These controls showed no significant abiotic degradation or defluorination of the tested compounds during the incubation period, suggesting that for those specific compounds under those conditions, non-biotic transformation was negligible. nih.gov While not directly studying this compound, these findings hint at its likely resistance to abiotic degradation under similar conditions.
The environmental fate of the related compound trifluoroacetic acid (TFA) has been studied more extensively, with findings indicating extreme persistence in aquatic environments, showing no degradation in a one-year field study. nih.gov Although structurally different, the high stability of the trifluoromethyl group in TFA suggests that this compound may also exhibit significant environmental persistence, particularly in the absence of microbial activity. Further research is needed to specifically quantify the rates of abiotic transformation processes such as photolysis and hydrolysis for this compound to fully understand its environmental persistence.
Q & A
Q. What are the common synthetic routes for preparing 3,3,3-trifluoropropanoate esters?
- Methodological Answer : Two primary routes are widely used:
- Direct esterification : Reacting 3,3,3-trifluoropropanoic acid with methanol or ethanol under acid catalysis (e.g., H₂SO₄) .
- Acyl chloride method : Treating 3,3,3-trifluoropropanoyl chloride with methanol, yielding methyl this compound at ~82% efficiency. This method avoids equilibrium limitations seen in direct esterification .
Advanced variations include solvent-free conditions or microwave-assisted synthesis to reduce reaction time.
Q. How are this compound derivatives characterized analytically?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify trifluoromethyl signals (e.g., ¹³C δ ~123 ppm, J = 274 Hz for CF₃ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., C₈H₇F₃N₂O₂ [M⁺] at 220.0460) .
- Chromatography : GC-MS or HPLC ensures purity, especially for intermediates in pharmaceutical synthesis .
Q. What are typical applications of this compound derivatives in organic synthesis?
- Methodological Answer : These esters serve as:
- Fluorinated building blocks : For synthesizing trifluoromethyl-substituted heterocycles (e.g., 1,3,4-oxadiazoles) via [4+1] cyclization with hydrazides .
- Bioactive intermediates : Derivatives like pyridin-2-ylmethyl this compound exhibit antifungal activity, validated through in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound esters?
- Methodological Answer :
- Continuous flow reactors : Improve heat transfer and reduce side reactions, achieving >90% yield in esterification .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acyl chloride reactions.
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (lipases) reduce energy demands .
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-response studies : Re-evaluate activity across concentrations (e.g., IC₅₀ values for antifungal leads ).
- Structural analogs : Compare derivatives (e.g., pyrimidin-5-ylmethyl vs. thiophen-2-ylmethyl esters) to isolate substituent effects .
- Computational modeling : Use DFT calculations to predict binding affinities with target enzymes, resolving discrepancies in experimental data .
Q. What novel methodologies employ this compound in synthesizing bioactive molecules?
- Methodological Answer :
- Photocatalyzed amination : N-acyloxyphthalimides derived from this compound generate nitrogen radicals for C–H functionalization in arenes .
- Multi-component reactions : Ethyl this compound participates in formal [4+1] cyclizations to synthesize 1,3,4-thiadiazoles with >95% regioselectivity .
Q. What role do this compound derivatives play in energy storage research?
- Methodological Answer :
- Lithium-ion battery additives : Ethyl this compound improves cycling stability of LiMn₂O₄ cathodes at elevated temperatures by forming a stable cathode-electrolyte interface (CEI) .
- Mechanistic studies : Electrochemical impedance spectroscopy (EIS) and XPS validate reduced Mn dissolution and enhanced capacity retention (≥85% after 200 cycles) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
